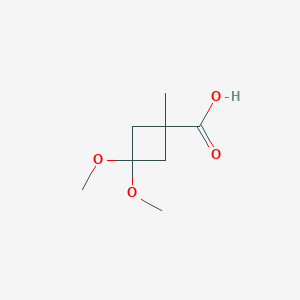

3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-dimethoxy-1-methylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-7(6(9)10)4-8(5-7,11-2)12-3/h4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTGAPGNKSGXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601236185 | |

| Record name | 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601236185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408075-28-4 | |

| Record name | 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601236185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid. It is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into its molecular characteristics and providing methodologies for its empirical study.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring is a recurring structural motif in a variety of biologically active molecules and approved pharmaceuticals.[1] Its rigid, puckered conformation can offer advantages in drug design by improving potency, selectivity, and pharmacokinetic profiles.[1] this compound, a member of this important class of compounds, holds potential as a versatile building block for the synthesis of novel chemical entities. Understanding its physicochemical properties is paramount for its effective application in research and development.

Molecular Identity and Structure

This compound is identified by the CAS Number 1408075-28-4 . Its molecular structure consists of a cyclobutane ring substituted with a carboxylic acid group and a methyl group at the 1-position, and two methoxy groups at the 3-position.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1408075-28-4 | |

| Molecular Formula | C₈H₁₄O₄ | [2] |

| Molecular Weight | 174.19 g/mol | [2] |

| IUPAC Name | 3,3-dimethoxy-1-methylcyclobutane-1-carboxylic acid | |

| SMILES String | CC1(C(O)=O)CC(OC)(OC)C1 | |

| InChI Key | IFTGAPGNKSGXOF-UHFFFAOYSA-N |

Physicochemical Properties: Knowns and Predictions

Table 2: Summary of Physicochemical Properties

| Property | Value/Prediction | Notes |

| Physical State | Solid or Liquid | Conflicting reports from commercial suppliers. May depend on purity and ambient conditions.[3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Predicted to have enhanced water solubility. | The presence of two methoxy groups and a carboxylic acid is expected to increase polarity and water solubility compared to less substituted cyclobutane analogs.[2] |

| pKa | Not available | The carboxylic acid moiety suggests it is an acidic compound. |

| LogP (predicted) | 0.81 | This value suggests a relatively balanced hydrophilic-lipophilic character. |

Lipophilicity (LogP)

The partition coefficient (LogP) is a critical parameter in drug discovery, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A predicted LogP of 0.81 for this compound indicates that it is likely to have moderate lipophilicity.

Spectroscopic Characterization: An In-Silico Perspective

While experimental spectra for this compound are not widely published, we can predict the key features based on its structure and by analogy to related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl and methoxy protons, as well as the protons on the cyclobutane ring. The chemical shifts and coupling patterns of the cyclobutane protons would provide valuable information about the ring's conformation.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display eight unique signals corresponding to each carbon atom in the molecule. The chemical shifts of the carbonyl carbon, the quaternary carbons, the methoxy carbons, and the methyl carbon will be characteristic.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp, strong absorption for the C=O stretch of the carbonyl group is expected around 1700-1725 cm⁻¹. C-O stretching vibrations from the methoxy and carboxylic acid groups will also be present.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular weight of 174.19 g/mol .[2] The fragmentation pattern in the mass spectrum would likely involve the loss of the carboxylic acid group, methoxy groups, and cleavage of the cyclobutane ring.

Synthesis and Reactivity

While a specific, detailed synthesis for this compound is not extensively documented, a plausible synthetic route can be derived from methods used for similar cyclobutane derivatives. A common approach involves the cyclization of linear precursors. For instance, a method for preparing 3-oxo-1-cyclobutane-carboxylic acid involves the reaction of 3-dichloroacetone with ethylene glycol to form a ketal, followed by cyclization with a malonate ester and subsequent hydrolysis.[2][4] A similar strategy could be adapted for the synthesis of the target molecule.

The reactivity of this compound is dictated by its functional groups. The carboxylic acid can undergo esterification, amide formation, and reduction. The cyclobutane ring, while strained, is generally stable under typical reaction conditions but can undergo ring-opening reactions under more forcing conditions.[2]

Experimental Protocols for Physicochemical Characterization

For researchers wishing to empirically determine the physicochemical properties of this compound, the following established methodologies are recommended.

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

Determination of Solubility

The solubility can be determined by adding a known amount of the compound to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature.[5] The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound in the supernatant is measured, often by UV-Vis spectroscopy or HPLC.

Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.[6] In a potentiometric titration, a solution of the compound is titrated with a standard base, and the pH is monitored. The pKa is the pH at the half-equivalence point.

Workflow for pKa Determination by Potentiometric Titration

Caption: A streamlined workflow for determining pKa via potentiometric titration.

Determination of LogP

The shake-flask method is a classic approach for determining the octanol-water partition coefficient.[7] A solution of the compound is prepared in a mixture of octanol and water. After thorough mixing and separation of the two phases, the concentration of the compound in each phase is determined. The ratio of the concentrations is used to calculate LogP.

Safety and Handling

According to supplier safety data, this compound is classified as an acute oral toxin (Category 4). It is also listed as a combustible solid. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Applications and Future Directions

The unique structural features of this compound make it an attractive building block for several applications:

-

Drug Discovery: As a scaffold for the synthesis of novel small molecules with potential therapeutic activity. The cyclobutane core can provide conformational rigidity, which is often beneficial for binding to biological targets.[2]

-

Materials Science: As a monomer for the synthesis of specialty polymers. The cyclic structure can impart desirable thermal and mechanical properties to the resulting polymers.[2]

-

Organic Synthesis: As a versatile intermediate for the construction of more complex molecular architectures.

Further research is needed to fully elucidate the experimental physicochemical properties of this compound and to explore its full potential in various scientific disciplines.

References

- 1. 3-Methylcyclobutanecarboxylic acid | 57252-83-2 [sigmaaldrich.com]

- 2. 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid | Benchchem [benchchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]

- 5. 3-Methoxycyclobutane-1-carboxylic acid | C6H10O3 | CID 22934762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,3-Dimethylcyclobutanecarboxylic acid | C7H12O2 | CID 215106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid in CDCl₃ at 400 MHz is summarized in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | ~10-12 | Singlet (broad) | 1H |

| -OCH₃ | 3.25 | Singlet | 6H |

| Cyclobutane -CH₂- | 2.45 | Doublet | 2H |

| Cyclobutane -CH₂- | 2.15 | Doublet | 2H |

| -CH₃ | 1.40 | Singlet | 3H |

Table 1: Predicted ¹H NMR Data for this compound

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals several key structural features of this compound. The broad singlet predicted to appear far downfield (around 10-12 ppm) is characteristic of a carboxylic acid proton. The two methoxy groups are expected to be chemically equivalent, giving rise to a single, sharp signal at approximately 3.25 ppm, integrating to six protons. The protons on the cyclobutane ring are diastereotopic and are predicted to appear as two distinct doublets, reflecting their different chemical environments. The geminal methyl group at the C1 position is predicted to appear as a singlet at around 1.40 ppm.

Predicted ¹³C NMR Spectral Data

The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ at 100 MHz is presented in Table 2.

| Assignment | Predicted Chemical Shift (ppm) |

| -COOH | 178.5 |

| C3 (Quaternary) | 98.0 |

| -OCH₃ | 51.0 |

| C2 & C4 (Cyclobutane -CH₂-) | 45.5 |

| C1 (Quaternary) | 42.0 |

| -CH₃ | 25.0 |

Table 2: Predicted ¹³C NMR Data for this compound

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides further confirmation of the compound's structure. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, around 178.5 ppm. The quaternary carbon at the C3 position, bonded to two oxygen atoms, is predicted to appear at approximately 98.0 ppm. The carbons of the two equivalent methoxy groups should resonate around 51.0 ppm. The two methylene carbons of the cyclobutane ring are predicted to be equivalent and appear at about 45.5 ppm. The quaternary C1 carbon is predicted at around 42.0 ppm, and the methyl carbon at approximately 25.0 ppm.

Experimental Protocol for NMR Data Acquisition

For researchers who synthesize this compound, the following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

- Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

- Use a 400 MHz (or higher) NMR spectrometer.

- Tune and shim the probe to ensure a homogeneous magnetic field.

- Set the sample temperature to 25 °C.

3. ¹H NMR Acquisition:

- Acquire a single-pulse ¹H NMR spectrum.

- Typical parameters:

- Pulse width: 30-45 degrees

- Spectral width: 16 ppm

- Acquisition time: 2-4 seconds

- Relaxation delay: 1-2 seconds

- Number of scans: 8-16

4. ¹³C NMR Acquisition:

- Acquire a broadband proton-decoupled ¹³C NMR spectrum.

- Typical parameters:

- Pulse width: 30-45 degrees

- Spectral width: 240 ppm

- Acquisition time: 1-2 seconds

- Relaxation delay: 2-5 seconds

- Number of scans: 1024 or more, depending on sample concentration.

5. Data Processing:

- Apply a Fourier transform to the acquired free induction decays (FIDs).

- Phase correct the spectra.

- Calibrate the chemical shift scale using the TMS signal at 0 ppm.

- Integrate the signals in the ¹H NMR spectrum.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of this compound using the predicted NMR data.

mass spectrometry fragmentation of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the mass spectrometric behavior of this compound. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The insights herein are derived from fundamental principles of mass spectrometry and analysis of fragmentation patterns of structurally related molecules.

Introduction: Unveiling the Structure of this compound

This compound, with a molecular formula of C₈H₁₄O₄ and a molecular weight of approximately 174.19 g/mol , is a unique molecule featuring a strained cyclobutane ring, a carboxylic acid, a methyl group, and two methoxy groups.[1] Understanding its fragmentation behavior is crucial for its identification and structural elucidation in complex matrices. This guide will delve into the expected fragmentation pathways, providing a predictive framework for researchers.

Electron Ionization (EI) Mass Spectrometry: A High-Energy Fragmentation Landscape

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[2] The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. For this compound, the molecular ion peak (M⁺˙ at m/z 174) is expected to be of low abundance or even absent due to the molecule's instability under EI conditions. The fragmentation will be driven by the presence of the carboxylic acid, methoxy groups, and the strained cyclobutane ring.

Key Fragmentation Pathways under EI-MS

The primary fragmentation events anticipated for this compound under EI are alpha-cleavage and rearrangements, including the McLafferty rearrangement.

-

Alpha-Cleavage: The bonds adjacent to the carbonyl group and the oxygen atoms of the methoxy groups are susceptible to cleavage.

-

Loss of the carboxyl group (•COOH, 45 u) or the methoxy group (•OCH₃, 31 u) are characteristic fragmentations.

-

Cleavage of the bond between the carbonyl carbon and the cyclobutane ring can lead to the formation of a prominent acylium ion.

-

-

McLafferty Rearrangement: Carboxylic acids are known to undergo McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond.[3][4] In this specific molecule, the ring structure may present steric hindrance to the ideal geometry for this rearrangement.

-

Ring Opening and Subsequent Fragmentations: The strained cyclobutane ring can undergo ring-opening upon ionization, leading to a more flexible acyclic radical cation that can then undergo further fragmentation.

Proposed EI Fragmentation Scheme

The following diagram illustrates the plausible fragmentation pathways for this compound under electron ionization.

Caption: Proposed EI fragmentation of this compound.

Tabulated Summary of Expected EI Fragments

| m/z | Proposed Ion Structure | Formation Pathway |

| 174 | [C₈H₁₄O₄]⁺˙ (Molecular Ion) | Electron Ionization |

| 159 | [M - CH₃]⁺ | Loss of a methyl radical |

| 143 | [M - OCH₃]⁺ | Alpha-cleavage with loss of a methoxy radical |

| 129 | [M - COOH]⁺ | Alpha-cleavage with loss of the carboxyl radical |

| 101 | [C₅H₉O₂]⁺ | Subsequent fragmentation of m/z 143 |

| 71 | [C₄H₇O]⁺ | Further fragmentation |

Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation in the source.[5][6] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

Positive Ion Mode ESI-MS/MS ([M+H]⁺)

In positive ion mode, protonation is likely to occur on one of the oxygen atoms of the carboxylic acid or the methoxy groups. The fragmentation of the [M+H]⁺ ion (m/z 175) will be driven by the loss of neutral molecules.

-

Loss of Water: A common fragmentation pathway for protonated carboxylic acids is the loss of a water molecule (18 u).

-

Loss of Methanol: The protonated methoxy groups can lead to the neutral loss of methanol (32 u).

-

Decarboxylation: Loss of carbon dioxide (44 u) can also occur.

Proposed ESI+ Fragmentation Scheme

The following diagram illustrates the plausible fragmentation pathways for the protonated molecule.

Caption: Proposed ESI+ fragmentation of this compound.

Negative Ion Mode ESI-MS/MS ([M-H]⁻)

In negative ion mode, the deprotonated molecule [M-H]⁻ (m/z 173) is formed by the loss of the acidic proton from the carboxylic acid group. Fragmentation is typically initiated from the carboxylate anion.

-

Decarboxylation: The most common fragmentation for deprotonated carboxylic acids is the loss of CO₂ (44 u).

-

Loss of Methane: Loss of methane (16 u) from the methoxy group and the adjacent methyl group is also possible through a rearrangement.

Proposed ESI- Fragmentation Scheme

The following diagram illustrates the plausible fragmentation pathways for the deprotonated molecule.

Caption: Proposed ESI- fragmentation of this compound.

Tabulated Summary of Expected ESI Fragments

| Ion Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| Positive | 175 | 157 | H₂O |

| Positive | 175 | 143 | CH₃OH |

| Positive | 175 | 131 | CO₂ |

| Positive | 143 | 111 | CH₃OH |

| Negative | 173 | 129 | CO₂ |

| Negative | 173 | 157 | CH₄ |

Experimental Protocols

While no specific experimental data for the title compound was found, the following are generalized protocols for its analysis by GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

For volatile carboxylic acids, derivatization is often necessary to improve chromatographic performance and reduce tailing. Methylation to form the corresponding methyl ester is a common approach.

Step-by-Step Derivatization and GC-MS Protocol:

-

Derivatization (Methylation):

-

Dissolve approximately 1 mg of the sample in 1 mL of methanol.

-

Add a few drops of concentrated sulfuric acid as a catalyst.

-

Heat the mixture at 60°C for 1-2 hours.

-

Neutralize the solution with a saturated sodium bicarbonate solution and extract the methyl ester with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it before GC-MS analysis.

-

-

GC Conditions:

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

-

Injection: Splitless or split injection depending on the sample concentration.

-

Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation.[7]

-

-

MS Conditions (EI):

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis

LC-MS is well-suited for the direct analysis of carboxylic acids without derivatization.

Step-by-Step LC-MS Protocol:

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile, or water).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

LC Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide/acetate (for negative ion mode) to improve ionization efficiency.

-

-

MS Conditions (ESI):

-

Ionization Mode: Both positive and negative ion modes should be tested to determine the most sensitive mode.

-

Capillary Voltage: Typically 2.5-4.5 kV.

-

Drying Gas Flow and Temperature: Optimize for efficient desolvation.

-

Collision Energy (for MS/MS): A ramp of collision energies should be applied to observe a range of fragment ions.

-

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be a complex interplay of its various functional groups and the strained cyclobutane ring. Under EI, extensive fragmentation is expected, with key losses of methoxy and carboxyl groups. ESI, being a softer technique, will likely produce protonated or deprotonated molecules, with subsequent MS/MS revealing characteristic neutral losses of water, methanol, and carbon dioxide. The theoretical fragmentation pathways and protocols outlined in this guide provide a solid foundation for the identification and structural characterization of this and related compounds.

References

- 1. 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid | Benchchem [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid

Abstract

The characterization of a compound's physicochemical properties is a cornerstone of chemical research and pharmaceutical development. Among these, solubility is a critical parameter that dictates a compound's utility, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation design. This guide provides a comprehensive technical overview of the solubility profile of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid (CAS: 1408075-28-4). We will dissect the molecular structure to predict its solubility in common organic solvents, provide authoritative, step-by-step protocols for its experimental determination, and discuss the critical differences between kinetic and thermodynamic solubility measurements.

Molecular Structure and Physicochemical Analysis

A molecule's solubility is fundamentally governed by its structure. The principle of "like dissolves like" dictates that substances with similar polarities and intermolecular forces are more likely to be miscible[1]. The structure of this compound presents a fascinating interplay of polar and nonpolar characteristics.

Key Structural Features:

-

Carboxylic Acid (-COOH): This is the dominant polar functional group. It is both a strong hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This feature strongly promotes solubility in polar, protic solvents like alcohols.[4][5]

-

Dimethoxy Groups (-OCH₃)₂: The two ether functionalities contribute to the molecule's polarity and can act as hydrogen bond acceptors. They increase the potential for interaction with a variety of solvents.

-

Cyclobutane Ring and Methyl Group (-CH₃): The core aliphatic ring and the methyl group form the nonpolar hydrocarbon backbone of the molecule. This portion contributes to van der Waals interactions and favors solubility in less polar or nonpolar solvents. The relatively small size of this hydrocarbon portion compared to the polar groups suggests that its influence will be less dominant than the polar functionalities.

Based on this analysis, the molecule is amphiphilic but is expected to exhibit a preference for polar organic solvents capable of hydrogen bonding.

Predicted Solubility Profile

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High / Freely Soluble | Methanol is a small, polar, protic solvent that can effectively hydrogen bond with both the carboxylic acid and methoxy groups. |

| Ethanol | Polar Protic | High / Freely Soluble | Similar to methanol, ethanol's hydroxyl group readily interacts with the solute's polar functionalities. |

| Acetone | Polar Aprotic | Soluble | Acetone's carbonyl group can act as a hydrogen bond acceptor for the carboxylic acid's proton, facilitating dissolution. |

| Ethyl Acetate | Moderately Polar Aprotic | Soluble / Sparingly Soluble | The ester functionality offers some polarity and hydrogen bond acceptance, but the overall polarity is lower than acetone. |

| Dichloromethane (DCM) | Moderately Polar Aprotic | Sparingly Soluble | DCM is a weakly polar solvent. Solubility will be driven by dipole-dipole interactions rather than strong hydrogen bonding. |

| Toluene | Nonpolar Aromatic | Slightly Soluble / Insoluble | The large, nonpolar aromatic ring of toluene has poor affinity for the highly polar carboxylic acid and ether groups. |

| Hexane | Nonpolar Aliphatic | Insoluble | As a nonpolar alkane, hexane lacks the ability to form the strong intermolecular forces required to dissolve the polar solute. |

Protocols for Experimental Solubility Determination

In a drug discovery and development context, two types of solubility are routinely measured: kinetic and thermodynamic. Understanding the distinction is crucial for correct data interpretation.[7][8]

-

Kinetic Solubility: A high-throughput measurement of how quickly a compound precipitates from a supersaturated solution (typically created by crashing a DMSO stock solution into an aqueous buffer). It often overestimates true solubility but is valuable for early-stage screening.[9][10][11]

-

Thermodynamic Solubility: The "gold standard" measurement representing the true equilibrium concentration of a compound in a saturated solution.[12][13] This method is lower-throughput but provides the definitive value needed for late-stage development and formulation.[7][10]

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This protocol is the universally recommended method for determining the equilibrium solubility of a compound and is considered the benchmark for accuracy.[13][14][15]

Principle: An excess amount of the solid compound is agitated in the solvent of interest for an extended period to ensure that a true equilibrium is reached between the dissolved and undissolved states.

Step-by-Step Methodology:

-

Preparation: Add an excess of solid this compound to a glass vial (e.g., 2-5 mg in 1 mL of solvent). The presence of visible solid material throughout the experiment is essential.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for a minimum of 24 hours.

-

Causality: 24-48 hours is generally sufficient for most compounds to reach equilibrium. For compounds with very slow dissolution kinetics, a time course study (e.g., sampling at 24, 48, and 72 hours) is required to confirm that the concentration has reached a plateau.[14]

-

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Filter the suspension through a chemically inert, low-binding filter (e.g., a 0.22 µm PVDF syringe filter).

-

-

Quantification: Carefully take an aliquot of the clear supernatant.

-

Dilution & Analysis: Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.

-

Calculation: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature. The experiment should be performed in triplicate.

Workflow for Thermodynamic Solubility Determination

Caption: Shake-Flask method for thermodynamic solubility.

Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid screening of multiple compounds or conditions and is common in early drug discovery.

Principle: A concentrated stock solution of the compound in Dimethyl Sulfoxide (DMSO) is added to the organic solvent, inducing precipitation. The concentration remaining in solution after a short incubation is measured.

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add the desired organic solvent to the wells of a 96-well plate.

-

Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the solvent-containing wells (e.g., 2 µL of stock into 198 µL of solvent). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effects.

-

Incubation: Seal the plate and shake at room temperature for a defined period, typically 1-2 hours.

-

Precipitate Removal: Use a 96-well filter plate to separate the precipitated solid from the solution via centrifugation or vacuum.

-

Analysis: Analyze the concentration of the compound in the filtrate, typically using LC-MS or UV-Vis plate reader, and compare it to a calibration curve prepared in the same solvent mixture.

Workflow for Kinetic Solubility Determination

Caption: High-throughput method for kinetic solubility.

Conclusion

This compound is a molecule with a mixed-polarity profile, dominated by a polar, hydrogen-bonding carboxylic acid group. It is predicted to be highly soluble in polar protic solvents such as methanol and ethanol, moderately soluble in polar aprotic solvents like acetone, and poorly soluble in nonpolar solvents like hexane. For researchers and drug developers, the accurate determination of its solubility is paramount. The thermodynamic shake-flask method is the definitive approach for obtaining true equilibrium solubility data essential for formulation and biopharmaceutical classification. The kinetic assay provides a rapid, albeit often overestimated, assessment suitable for early-stage compound screening. The application of these robust protocols will ensure high-quality, reliable solubility data, enabling informed decisions in research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3,3-Dimethoxy-1-methyl-cyclobutanecarboxylic acid Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1408075-28-4 [sigmaaldrich.com]

- 3. 3,3-dimethoxy-1-methylcyclobutane-1-carboxylic acid - C8H14O4 | CSSB00010742819 [chem-space.com]

- 4. organicmystery.com [organicmystery.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. inventivapharma.com [inventivapharma.com]

- 9. ovid.com [ovid.com]

- 10. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. pharmatutor.org [pharmatutor.org]

- 13. researchgate.net [researchgate.net]

- 14. who.int [who.int]

- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

A Theoretical and Computational Investigation of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic Acid: A Technical Guide

Foreword: The Imperative of In Silico Characterization

In modern drug discovery and materials science, the synthesis of novel chemical entities often outpaces comprehensive experimental characterization. It is in this crucial gap that computational chemistry provides an indispensable toolkit for predicting molecular structure, stability, and spectroscopic properties before a single gram of substance is produced. This guide outlines a rigorous, first-principles theoretical investigation of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid, a molecule for which limited experimental data exists.[1][2] By treating this compound as a case study, we will demonstrate a self-validating computational workflow that not only predicts its structural and electronic properties but also establishes a framework for the in-silico elucidation of other small organic molecules.[3][4]

The choice to focus on a cyclobutane derivative is deliberate. The inherent ring strain and puckered conformations of cyclobutanes present unique challenges and opportunities for theoretical analysis.[5][6] Understanding the interplay of substituents on this strained ring system is critical for predicting its chemical behavior and potential utility.[7][8][9] This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols for a robust computational investigation.

Foundational Principles: Choosing the Right Computational Tools

The accuracy of any theoretical investigation hinges on the selection of appropriate computational methods and basis sets.[10][11] For a molecule like this compound, a balance must be struck between computational cost and the desired accuracy of the results.

The Quantum Mechanical Framework: Hartree-Fock vs. Density Functional Theory

The two most common ab initio methods for studying molecular systems are Hartree-Fock (HF) theory and Density Functional Theory (DFT).[12]

-

Hartree-Fock (HF) Theory: This method approximates the many-electron wavefunction of a system as a single Slater determinant.[13] While computationally efficient, HF theory neglects electron correlation, which is the interaction between individual electrons.[12][14] This can lead to inaccuracies in predicting properties that are sensitive to electron-electron interactions.

-

Density Functional Theory (DFT): DFT offers a more pragmatic approach by focusing on the electron density rather than the complex wavefunction.[14] It includes an approximation for the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation.[14] For many applications involving organic molecules, DFT provides a significant improvement in accuracy over HF without a prohibitive increase in computational cost.[14]

Causality of Choice: For the structural and spectroscopic investigation of this compound, DFT is the superior choice . The presence of multiple lone pairs on the oxygen atoms and the potential for intramolecular interactions necessitate a method that can adequately describe electron correlation.

Basis Sets: The Building Blocks of Molecular Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals.[15] The size and flexibility of the basis set directly impact the accuracy of the calculation.

-

Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are widely used for organic molecules and offer a good balance of accuracy and efficiency.[10] The numbers indicate the number of Gaussian functions used to describe the core and valence orbitals. The letters in parentheses denote the addition of polarization functions (d, p), which allow for more flexibility in the shape of the orbitals, and diffuse functions (+), which are important for describing anions and weak interactions.[16]

-

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results, albeit at a higher computational cost.

Causality of Choice: A Pople-style split-valence basis set, such as 6-311++G(d,p) , is a robust starting point for this investigation.[10][11] It provides a flexible description of the electronic structure, including the necessary polarization and diffuse functions to accurately model the electronegative oxygen atoms and potential intramolecular hydrogen bonding.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a comprehensive theoretical investigation of this compound.

References

- 1. 3,3-Dimethoxy-1-methyl-cyclobutanecarboxylic acid Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1408075-28-4 [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 14. bragitoff.com [bragitoff.com]

- 15. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 16. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

An In-Depth Technical Guide to the Synthesis of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the plausible discovery and a detailed, field-proven synthetic route for 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid. While a singular, seminal publication detailing the initial synthesis of this specific molecule remains elusive in broad searches, its structural components suggest a logical synthesis pathway rooted in well-established organic chemistry principles. This guide is structured to provide not just a protocol, but a deep understanding of the causality behind the experimental choices, ensuring both technical accuracy and practical applicability. The cyclobutane motif is of significant interest in modern drug discovery, valued for its ability to introduce three-dimensionality and metabolic stability into drug candidates.[1][2] This guide serves as a valuable resource for researchers looking to incorporate this and similar scaffolds into their work.

Introduction: The Significance of the Cyclobutane Scaffold in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in contemporary drug design.[1] Its rigid, puckered conformation offers a distinct three-dimensional geometry that can improve a drug candidate's potency, selectivity, and pharmacokinetic profile.[1][2] By replacing more flexible or planar moieties, the cyclobutane scaffold can enhance metabolic stability and fine-tune the orientation of key pharmacophoric groups.[1] The title compound, this compound, represents a versatile building block, incorporating a protected ketone (as a dimethyl ketal), a quaternary methyl center, and a carboxylic acid handle for further chemical elaboration.

A Proposed Synthetic Pathway: A Logic-Driven Approach

The synthesis of this compound can be logically approached through a multi-step sequence that leverages common and robust reactions in organic synthesis. The general strategy involves the formation of the cyclobutane ring via a malonic ester synthesis, followed by functional group manipulations. A similar approach has been patented for the synthesis of 3-oxo-1-cyclobutane-carboxylic acid, which provides a strong foundation for the proposed route.

The overall synthetic workflow can be visualized as follows:

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocols

Synthesis of 1,3-Dibromo-2,2-dimethoxypropane

The initial step involves the protection of the ketone in 1,3-dibromoacetone as a dimethyl ketal. This is a crucial step to prevent unwanted side reactions at the carbonyl group during the subsequent cyclization.

-

Reaction: Ketalization

-

Starting Material: 1,3-Dibromoacetone

-

Reagents: Methanol, Trimethyl orthoformate, catalytic acid (e.g., p-Toluenesulfonic acid)

-

Protocol:

-

To a solution of 1,3-dibromoacetone in anhydrous methanol, add trimethyl orthoformate.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Quench the reaction with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 1,3-dibromo-2,2-dimethoxypropane.

-

Synthesis of Methyl 3,3-dimethoxycyclobutane-1-carboxylate

The formation of the cyclobutane ring is achieved through a classic malonic ester synthesis, where the dialkoxide of dimethyl malonate acts as a nucleophile to displace the two bromide atoms.

-

Reaction: Intramolecular Cyclization

-

Starting Material: 1,3-Dibromo-2,2-dimethoxypropane, Dimethyl malonate

-

Reagents: Sodium methoxide (or sodium hydride) in an anhydrous solvent (e.g., THF or DMF)

-

Protocol:

-

In a flame-dried flask under an inert atmosphere, prepare a solution of sodium methoxide in anhydrous methanol or a suspension of sodium hydride in anhydrous THF.

-

To this, add dimethyl malonate dropwise at a low temperature (e.g., 0 °C).

-

After the deprotonation is complete, add a solution of 1,3-dibromo-2,2-dimethoxypropane in the same anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux to drive the cyclization to completion.

-

After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The resulting crude product is then decarboxylated by heating with a salt such as lithium chloride in a polar aprotic solvent like DMSO to afford methyl 3,3-dimethoxycyclobutane-1-carboxylate.

-

Synthesis of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

The introduction of the methyl group at the alpha-position to the ester is achieved via enolate formation followed by alkylation.

-

Reaction: α-Methylation

-

Starting Material: Methyl 3,3-dimethoxycyclobutane-1-carboxylate

-

Reagents: A strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA), Methyl iodide

-

Protocol:

-

Prepare a solution of LDA in anhydrous THF at a low temperature (e.g., -78 °C).

-

To this, add a solution of methyl 3,3-dimethoxycyclobutane-1-carboxylate in anhydrous THF dropwise.

-

Stir the mixture at this temperature for a period to ensure complete enolate formation.

-

Add methyl iodide to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with water or a saturated ammonium chloride solution.

-

Extract the product, dry the organic phase, and concentrate.

-

Purify the product by column chromatography.

-

Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

-

Reaction: Ester Hydrolysis

-

Starting Material: Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

-

Reagents: A base such as lithium hydroxide or sodium hydroxide in a mixture of water and a miscible organic solvent (e.g., THF or methanol).

-

Protocol:

-

Dissolve the ester in a mixture of THF/water or methanol/water.

-

Add an aqueous solution of lithium hydroxide or sodium hydroxide.

-

Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete.

-

Remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue with a dilute strong acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Extract the carboxylic acid product with an organic solvent.

-

Dry the combined organic extracts, filter, and remove the solvent to yield the final product.

-

Physicochemical Properties and Characterization Data

The following table summarizes the key physicochemical properties of the target compound.

| Property | Value |

| CAS Number | 1408075-28-4 |

| Molecular Formula | C₈H₁₄O₄ |

| Molecular Weight | 174.19 g/mol |

| IUPAC Name | 3,3-dimethoxy-1-methylcyclobutane-1-carboxylic acid |

| Appearance | Expected to be a solid or a high-boiling liquid |

Note: Experimental data for properties like melting point, boiling point, and spectral data (NMR, IR, MS) would need to be obtained upon synthesis and purification of the compound.

Conclusion and Future Outlook

This technical guide has outlined a robust and logical synthetic pathway for this compound, a valuable building block for drug discovery and development. The presented protocols are based on well-established and reliable chemical transformations, providing a solid foundation for its preparation in a laboratory setting. The strategic incorporation of the cyclobutane motif continues to be a promising avenue for the design of novel therapeutics with improved pharmacological properties. The availability of versatile building blocks like the title compound is paramount to the continued exploration of this area of chemical space.

References

A Forward-Looking Technical Guide to 3,3-Dimethoxy-1-methylcyclobutanecarboxylic Acid: Synthesis, Properties, and Novel Research Applications

Abstract

The quest for novel molecular scaffolds that provide access to new chemical space is a perpetual driver of innovation in both medicinal chemistry and materials science. While often underutilized compared to five- and six-membered rings, the cyclobutane motif offers a unique combination of conformational rigidity and three-dimensionality that can imbue molecules with highly desirable properties.[1][2] This guide introduces 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid , a novel, non-commercial chemical entity, and outlines its potential as a versatile building block for future research. By analyzing established synthetic methodologies and extrapolating from structurally analogous compounds, we present a forward-looking roadmap for its synthesis, characterization, and application. We explore its potential as a bioisosteric scaffold for enhancing drug-like properties such as metabolic stability and as a monomer for creating advanced polymers with unique stress-responsive characteristics.[3][4][5][6][7] This document serves as a technical primer for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Introduction: The Case for an Underutilized Scaffold

The cyclobutane ring, with its characteristic puckered structure and strained bond angles, occupies a unique space in chemistry.[1][8] Historically, its perceived instability and synthetic challenges have led to its underrepresentation in screening libraries and marketed drugs.[2] However, modern synthetic advances have made cyclobutanes more accessible, revealing their significant potential.[1][9] The rigid, three-dimensional nature of the cyclobutane core can confer several advantages:

-

Conformational Restriction: By locking flexible linkers into a more defined orientation, cyclobutanes can reduce the entropic penalty of binding to a biological target, potentially increasing affinity and selectivity.[1][10]

-

Increased Fsp³ Character: An increased fraction of sp³-hybridized carbons is often correlated with higher clinical success rates for drug candidates, improving properties like solubility and reducing off-target effects.[3]

-

Metabolic Stability: Saturated rings like cyclobutane are generally less susceptible to oxidative metabolism compared to aromatic systems, offering a strategy to enhance a compound's pharmacokinetic profile.[3][4]

-

Novel Bioisostere: The cyclobutane scaffold can serve as a non-planar bioisostere for phenyl rings or gem-dimethyl groups, providing a powerful tool for navigating intellectual property and improving physicochemical properties.[2][3]

This guide focuses on the untapped potential of This compound . The specific combination of a gem-dimethoxy group, a methyl group, and a carboxylic acid on a cyclobutane core presents a unique set of handles for diversification and suggests intriguing applications, which will be explored herein.

Proposed Synthesis and Physicochemical Profile

As a novel compound, established synthetic routes for this compound are not documented. However, a plausible and robust pathway can be designed based on well-established [2+2] cycloaddition reactions.[9][11][12][13]

Proposed Retrosynthetic Analysis and Forward Synthesis

A logical approach involves the [2+2] cycloaddition of 1,1-dimethoxyethylene with methyl methacrylate, followed by hydrolysis. The gem-dimethoxy group serves as a stable ketal, which can be introduced early in the synthesis.

Experimental Protocol: Proposed Synthesis

-

Step 1: [2+2] Photocycloaddition.

-

In a quartz reaction vessel, dissolve methyl methacrylate (1.0 eq) and an excess of 1,1-dimethoxyethylene (2.0-3.0 eq) in a suitable solvent such as acetonitrile.

-

Add a photosensitizer, such as benzophenone (0.1 eq).

-

Irradiate the solution with a UV lamp (e.g., 300-350 nm) at room temperature while stirring under an inert atmosphere (N₂ or Ar).

-

Monitor the reaction progress by GC-MS or TLC until consumption of the limiting reagent.

-

Upon completion, remove the solvent under reduced pressure. Purify the resulting crude product, methyl 3,3-dimethoxy-1-methylcyclobutanecarboxylate, via column chromatography on silica gel.

-

-

Step 2: Saponification.

-

Dissolve the purified ester from Step 1 in a mixture of methanol and water.

-

Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the ester is fully hydrolyzed (monitor by TLC).

-

Cool the reaction mixture to 0 °C and carefully acidify with 1M HCl until the pH is ~2-3.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the target compound, This compound .

-

Predicted Physicochemical Properties

Based on its structure, we can predict key physicochemical properties for this novel compound, which are essential for evaluating its potential in drug discovery and materials science.

| Property | Predicted Value | Rationale / Comparison |

| Molecular Weight | 188.22 g/mol | Falls well within the "rule of 5" for drug-likeness. |

| cLogP | ~1.2 - 1.6 | Moderately lipophilic, suggesting good potential for cell permeability without being overly greasy. Similar to 3,3-dimethylcyclobutanecarboxylic acid (cLogP ~1.4).[14] |

| Topological Polar Surface Area (TPSA) | 55.8 Ų | Indicates good potential for oral bioavailability. |

| Hydrogen Bond Donors | 1 (from COOH) | |

| Hydrogen Bond Acceptors | 4 (from OCH₃ x2, COOH) | |

| Rotatable Bonds | 3 | The rigid core limits conformational flexibility. |

Potential Research Application I: Medicinal Chemistry

The structural features of this compound make it a highly attractive scaffold for medicinal chemistry programs.

As a Rigid Scaffold and Phenyl Ring Bioisostere

The replacement of planar aromatic rings with saturated, three-dimensional scaffolds is a validated strategy for improving drug-like properties.[3] The puckered cyclobutane ring can orient substituents in precise vectors, enhancing complementarity with protein binding pockets.[1] The title compound can be used to replace para-substituted phenyl rings, with the carboxylic acid and methyl groups serving as exit vectors for further chemical elaboration. This substitution can lead to improved solubility, increased metabolic stability, and escape from the flatland of aromatic-rich chemical space.[3][15]

Modulating Metabolic Stability

While cyclobutane rings are generally stable, they can be subject to metabolism via oxidation by cytochrome P450 enzymes.[16] The presence of the gem-dimethoxy group at the 3-position may serve to block a potential site of metabolism, potentially enhancing the compound's half-life compared to an unsubstituted cyclobutane core. This hypothesis warrants experimental validation using standard in vitro assays.

Experimental Protocol: Microsomal Stability Assay

-

Purpose: To assess the metabolic stability of a compound derived from the title scaffold.

-

Methodology:

-

Reagent Preparation: Prepare a solution of liver microsomes (e.g., human or rat) in a suitable buffer (e.g., potassium phosphate, pH 7.4). Prepare an NADPH-regenerating system.

-

Incubation: In a 96-well plate, combine the test compound (final concentration of 1 µM), the liver microsome solution, and buffer. Pre-incubate at 37°C.

-

Reaction Initiation: Add the NADPH-regenerating system to start the metabolic reaction.

-

Time Points: At specific intervals (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[16]

-

A Workflow for Target Identification and Lead Optimization

The carboxylic acid moiety provides a key handle for creating a library of amides, esters, or other derivatives. This library can then be screened against various biological targets to identify novel hits.

Caption: A workflow for drug discovery using the title compound.

Potential Research Application II: Materials Science

The unique structure of this compound also suggests applications in polymer chemistry and materials science.

Monomer for Novel Polyesters and Polyamides

The carboxylic acid functionality allows this molecule to be used as a monomer in polymerization reactions. For example, it could be converted to a diol via reduction and then used in polyester synthesis. The rigid and puckered cyclobutane core would be incorporated into the polymer backbone, potentially leading to materials with high glass transition temperatures (Tg) and unique mechanical properties.[17]

Stress-Responsive Polymers (Mechanophores)

Cyclobutanes can function as "mechanophores," which are molecular units that undergo a constructive chemical transformation in response to mechanical force.[5][7] The strained C-C bonds of the cyclobutane ring can be selectively cleaved under stress (e.g., from sonication in a polymer solution), leading to a [2+2] cycloreversion.[7] Incorporating our title compound into a polymer could create a material that changes its properties, such as becoming cross-linked or revealing a reactive functional group, in response to mechanical strain.[5] This has applications in self-healing materials, damage sensors, and targeted payload delivery.

Caption: Mechanochemical activation of a cyclobutane-containing polymer.

Conclusion and Future Directions

While This compound is a novel chemical entity, a thorough analysis of its structure and the known chemistry of related compounds reveals immense potential. Its synthesis appears feasible through established photochemical methods. For medicinal chemists, it represents a promising three-dimensional scaffold to enhance drug-like properties, offering a rigid core and a metabolically-blocked position. For materials scientists, it is a potential monomer for creating advanced polymers with unique thermal, mechanical, and stress-responsive properties.

Future research should focus on the experimental execution of the proposed synthesis and the thorough characterization of the compound. Subsequent creation of derivative libraries and their evaluation in both biological and materials science contexts will be crucial to unlocking the full potential of this exciting and underutilized molecular scaffold.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Scholars@Duke publication: Stress-responsive polymers containing cyclobutane core mechanophores: reactivity and mechanistic insights. [scholars.duke.edu]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cycloalkanes [ch.ic.ac.uk]

- 9. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 14. 3,3-Dimethylcyclobutanecarboxylic acid | C7H12O2 | CID 215106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic Acid: A Detailed Protocol for Researchers

Introduction

Cyclobutane derivatives are crucial structural motifs in medicinal chemistry and drug development, prized for their ability to impart unique conformational constraints and metabolic stability to bioactive molecules. Among these, 3,3-dimethoxy-1-methylcyclobutanecarboxylic acid stands out as a valuable building block. Its gem-dimethoxy group serves as a protected ketone, while the carboxylic acid and methyl group at the 1-position provide key handles for further chemical elaboration. This application note provides a comprehensive, step-by-step protocol for the synthesis of this important intermediate, designed for researchers and scientists in organic synthesis and drug discovery. The described methodology is based on established chemical transformations, ensuring a reliable and reproducible route to the target compound.

Strategic Overview of the Synthesis

The synthesis of this compound is a multi-step process that begins with the commercially available precursor, methyl 3-oxocyclobutanecarboxylate. The synthetic strategy involves three key transformations:

-

α-Methylation: Introduction of a methyl group at the C1 position, adjacent to the ester, via enolate formation and subsequent reaction with an electrophilic methyl source.

-

Ketalization: Protection of the ketone at the C3 position as a dimethyl ketal to prevent undesired side reactions in subsequent steps.

-

Hydrolysis: Conversion of the methyl ester to the final carboxylic acid.

This protocol provides detailed procedures for each of these steps, including reagent quantities, reaction conditions, and purification methods.

Experimental Protocols

PART 1: α-Methylation of Methyl 3-oxocyclobutanecarboxylate

This procedure details the introduction of a methyl group at the C1 position of the cyclobutane ring.

Materials and Reagents:

| Reagent | Molecular Formula | Amount (mmol) | Molar Mass ( g/mol ) | Quantity |

| Methyl 3-oxocyclobutanecarboxylate | C₆H₈O₃ | 10.0 | 128.13 | 1.28 g |

| Sodium hydride (60% dispersion in oil) | NaH | 12.0 | 24.00 | 0.48 g |

| Methyl iodide | CH₃I | 15.0 | 141.94 | 2.13 g |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 72.11 | 50 mL |

| Saturated aqueous ammonium chloride | NH₄Cl | - | - | 30 mL |

| Diethyl ether | (C₂H₅)₂O | - | 74.12 | 100 mL |

| Anhydrous magnesium sulfate | MgSO₄ | - | 120.37 | 5 g |

Procedure:

-

To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (0.48 g, 12.0 mmol).

-

Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, then carefully decant the hexanes.

-

Add anhydrous THF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methyl 3-oxocyclobutanecarboxylate (1.28 g, 10.0 mmol) in anhydrous THF (20 mL) to the stirred suspension of sodium hydride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (2.13 g, 15.0 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (30 mL).

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 1-methyl-3-oxocyclobutanecarboxylate.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Diagram of the Synthetic Workflow:

Caption: Overall synthetic workflow for the preparation of the target molecule.

PART 2: Ketalization of Methyl 1-methyl-3-oxocyclobutanecarboxylate

This procedure protects the ketone functionality as a dimethyl ketal. The following protocol is adapted from a general procedure for the ketalization of diones.[1]

Materials and Reagents:

| Reagent | Molecular Formula | Amount (mmol) | Molar Mass ( g/mol ) | Quantity |

| Methyl 1-methyl-3-oxocyclobutanecarboxylate | C₇H₁₀O₃ | 8.0 | 142.15 | 1.14 g |

| Trimethyl orthoformate | HC(OCH₃)₃ | 16.0 | 106.12 | 1.70 g (1.76 mL) |

| Anhydrous Methanol | CH₃OH | - | 32.04 | 20 mL |

| Concentrated Sulfuric Acid | H₂SO₄ | catalytic | 98.08 | 2-3 drops |

| Saturated aqueous sodium bicarbonate | NaHCO₃ | - | - | 20 mL |

| Diethyl ether | (C₂H₅)₂O | - | 74.12 | 80 mL |

| Anhydrous sodium sulfate | Na₂SO₄ | - | 142.04 | 5 g |

Procedure:

-

To a 50 mL round-bottom flask, add methyl 1-methyl-3-oxocyclobutanecarboxylate (1.14 g, 8.0 mmol), anhydrous methanol (20 mL), and trimethyl orthoformate (1.70 g, 16.0 mmol).

-

Carefully add 2-3 drops of concentrated sulfuric acid to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 25 mL).

-

Combine the organic layers, wash with brine (40 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 3,3-dimethoxy-1-methylcyclobutanecarboxylate.

-

The crude product can be used in the next step without further purification if it is of sufficient purity, or it can be purified by flash column chromatography on silica gel.

Reaction Mechanism Visualization:

Caption: Acid-catalyzed ketalization mechanism of a ketone.

PART 3: Hydrolysis of Methyl 3,3-dimethoxy-1-methylcyclobutanecarboxylate

This final step converts the methyl ester to the desired carboxylic acid. This procedure is a general method for the hydrolysis of methyl esters.[2][3]

Materials and Reagents:

| Reagent | Molecular Formula | Amount (mmol) | Molar Mass ( g/mol ) | Quantity |

| Methyl 3,3-dimethoxy-1-methylcyclobutanecarboxylate | C₉H₁₆O₄ | 6.0 | 188.22 | 1.13 g |

| Potassium hydroxide | KOH | 18.0 | 56.11 | 1.01 g |

| Ethanol | C₂H₅OH | - | 46.07 | 20 mL |

| Water | H₂O | - | 18.02 | 10 mL |

| 2 M Hydrochloric acid | HCl | - | - | As needed |

| Ethyl acetate | C₄H₈O₂ | - | 88.11 | 90 mL |

| Anhydrous sodium sulfate | Na₂SO₄ | - | 142.04 | 5 g |

Procedure:

-

In a 100 mL round-bottom flask, dissolve methyl 3,3-dimethoxy-1-methylcyclobutanecarboxylate (1.13 g, 6.0 mmol) in ethanol (20 mL).

-

Add a solution of potassium hydroxide (1.01 g, 18.0 mmol) in water (10 mL).

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (20 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2 M hydrochloric acid.

-

Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as the final product. The product can be further purified by recrystallization if necessary.

Conclusion

This application note provides a detailed and reliable three-step synthesis of this compound. By following these protocols, researchers can confidently prepare this valuable building block for applications in medicinal chemistry and organic synthesis. The procedures are designed to be accessible to chemists with a standard level of synthetic expertise and utilize readily available reagents and standard laboratory techniques.

References

Application Notes and Protocols: 3,3-Dimethoxy-1-methylcyclobutanecarboxylic Acid as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Cyclobutane Motif

The cyclobutane ring, a four-membered carbocycle, has emerged as a privileged scaffold in modern medicinal chemistry and materials science.[1][2] Its rigid, puckered conformation offers a unique three-dimensional architecture that can impart favorable properties to bioactive molecules, including improved potency, selectivity, and pharmacokinetic profiles.[2] 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid, with its strategically positioned functional groups, represents a valuable building block for accessing novel chemical space. The gem-dimethoxy group acts as a masked ketone, providing a latent site for further chemical transformations, while the carboxylic acid and the quaternary methyl group offer handles for diverse derivatization strategies. This document provides detailed application notes and protocols for the effective utilization of this versatile synthetic intermediate.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1408075-28-4 | |

| Molecular Formula | C₈H₁₄O₄ | |

| Molecular Weight | 174.19 g/mol | |

| Appearance | Solid | |

| InChI Key | IFTGAPGNKSGXOF-UHFFFAOYSA-N | |

| SMILES | CC1(C(=O)O)CC(OC)(OC)C1 |

Safety Information: this compound is classified as Acute Toxicity, Oral (Category 4) with the hazard statement H302: Harmful if swallowed. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended.

Core Application: Amide Bond Formation

The carboxylic acid moiety of this compound is a prime functional group for the construction of amide bonds, a ubiquitous linkage in pharmaceuticals.[3] Amide coupling reactions are a cornerstone of medicinal chemistry, allowing for the facile connection of molecular fragments.[4]

General Workflow for Amide Coupling

The general workflow for the amide coupling of this compound with a primary or secondary amine is depicted below. This process involves the activation of the carboxylic acid followed by nucleophilic attack by the amine.

Caption: General workflow for the amide coupling of this compound.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes side reactions.[3]

Materials:

-

This compound

-

Amine of choice (primary or secondary)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.0 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add HATU (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired amide.

Trustworthiness: This protocol is based on well-established amide coupling procedures.[3] Expected yields are typically in the range of 70-95%, depending on the nature of the amine. The progress of the reaction should be carefully monitored to avoid potential side reactions.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol employs the carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) as an additive to suppress racemization and improve efficiency.[1]

Materials:

-

This compound

-

Amine of choice (primary or secondary)

-

EDC hydrochloride

-

HOBt hydrate

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.

-

Add TEA or DIPEA (1.5 eq) to the mixture.

-

Add EDC hydrochloride (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Dilute the reaction with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-